molecular formula C19H15N3OS B11440518 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11440518
M. Wt: 333.4 g/mol
InChI Key: HBSOMSRRSDRCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to an imidazo[1,2-a]pyridine scaffold substituted with a thiophene moiety. This structure is characteristic of kinase-targeting molecules, particularly those designed to inhibit discoidin domain receptors (DDR1/2) or other tyrosine kinases . The compound’s design likely aims to optimize selectivity and solubility, as seen in related benzamide derivatives such as imatinib and nilotinib, which incorporate solubilizing groups like methylpiperazine .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)19(23)21-18-17(15-5-4-12-24-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23)

InChI Key

HBSOMSRRSDRCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Benzamide Group: The final step involves the acylation of the imidazo[1,2-a]pyridine derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is its role as a potential therapeutic agent in cancer treatment. Research indicates that derivatives of imidazo[1,2-a]pyridine are effective inhibitors of c-KIT kinase, which is implicated in various malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT mutations can lead to reduced tumor growth and improved patient outcomes .

Case Study: Inhibition of c-KIT Kinase
A study demonstrated that compounds similar to 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide effectively inhibited c-KIT kinase across various mutations, suggesting their potential use in targeted cancer therapies. The compounds were evaluated for their ability to bind to the active site of the kinase, showing promising results in preclinical models .

Neuropharmacology

Another significant application is its potential as a brain-penetrant ligand for γ-Aminobutyric Acid Type A (GABA_A) receptors. A study synthesized [^11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide as a radiolabeled compound for Positron Emission Tomography (PET) imaging, which could facilitate the study of GABA_A receptor distribution in the brain and its implications in neurological disorders .

Case Study: PET Imaging
The pharmacological evaluation highlighted that this compound selectively binds to δ-subunit-containing GABA_A receptors, indicating its potential utility in neuroimaging and understanding disorders related to GABAergic dysfunctions such as anxiety and epilepsy .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has shown that derivatives can exhibit significant antibacterial activity against various pathogens. The structure–activity relationship studies suggest that modifications to the thiophene and imidazo-pyridine moieties can enhance antimicrobial efficacy.

Case Study: Antimicrobial Evaluation
In vitro assays demonstrated that certain derivatives of imidazo-pyridine exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests a broad spectrum of activity that could be harnessed for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid type A (GABA_A) receptors, modulating their activity and leading to various physiological effects. The thiophene and benzamide groups may enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The compound’s closest analogs involve modifications to the benzamide ring or imidazo[1,2-a]pyridine core. Key examples include:

Compound Name Substituent (Benzamide) Imidazo[1,2-a]pyridine Substitution Molecular Weight Key Features
4-Methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide 4-Methyl Thiophen-2-yl at position 2 363.40* Thiophene enhances π-stacking; methyl improves lipophilicity
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-Fluoro Phenyl at position 2; 8-methyl 345.38 Fluorine increases electronegativity, potentially enhancing target binding
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-Chloro Phenyl at position 2; 7-methyl 367.86 Chlorine adds steric bulk, possibly affecting kinase selectivity
Nilotinib 4-Methyl, 3-amino-pyrimidine 4-Methylpiperazine and trifluoromethyl 529.52 Methylpiperazine improves solubility; trifluoromethyl enhances potency

*Calculated based on molecular formula (C₂₀H₁₅N₃OS).

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents on the benzamide ring may enhance binding affinity through electrostatic interactions with kinase active sites .
  • Thiophene vs. Phenyl Substitution : The thiophene group in the target compound may improve π-π stacking compared to phenyl analogs, as seen in other kinase inhibitors .
Pharmacokinetic Considerations
  • Metabolic Stability : Thiophene-containing compounds are prone to oxidative metabolism, which may shorten half-life compared to phenyl analogs .
  • Synthetic Accessibility : The absence of complex solubilizing groups (e.g., methylpiperazine in nilotinib) simplifies synthesis but may limit oral bioavailability .

Biological Activity

The compound 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluation, and relevant case studies.

Chemical Structure and Synthesis

The structure of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide features a benzamide core substituted with an imidazo[1,2-a]pyridine moiety and a thiophene ring. This specific arrangement is believed to contribute to its biological properties.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the imidazo[1,2-a]pyridine scaffold.
  • Introduction of the thiophene moiety.
  • Amide bond formation with the benzamide derivative.

Recent studies have utilized automated systems for the efficient synthesis of radiolabeled variants for imaging studies, indicating the compound's utility in both therapeutic and diagnostic applications .

Pharmacological Evaluation

The biological activity of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide has been evaluated in various models:

  • GABA Receptor Modulation : The compound has shown selective binding to δ-subunit-containing GABA_A receptors. In vitro studies demonstrated that it acts as a positive allosteric modulator (PAM), enhancing GABAergic transmission .
  • Antitumor Activity : Preliminary evaluations suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation .
  • Kinase Inhibition : Similar compounds within its class have been identified as inhibitors of FLT3 kinase, which is implicated in acute myeloid leukemia (AML). This suggests potential therapeutic applications in oncology .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • FLT3 Inhibition : A study demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit FLT3 mutations associated with resistance to existing therapies .
  • Neuropharmacology : Research involving PET imaging indicated that related compounds can penetrate the blood-brain barrier, making them candidates for neurological disorders treatment .

Comparative Biological Activity

Compound NameTarget ActivityIC50 (µM)Reference
4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamideGABA_A PAMNot specified
Related Imidazo DerivativeFLT3 Inhibition0.5
Benzamide DerivativeAntitumor7.0 (against Bel-7404)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.